N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small-molecule derivative of the pyrimido[5,4-b]indole scaffold, a heterocyclic system with demonstrated pharmacological relevance, particularly as a Toll-like receptor 4 (TLR4) modulator. The compound features:
- Pyrimidoindole core: A fused bicyclic structure with a 4-oxo group at position 4 and a prop-2-en-1-yl (allyl) substituent at position 2.
- Sulfanyl linker: A thioether group (-S-) at position 2, connecting the core to an acetamide side chain.
- N-cyclopentyl acetamide: A cyclopentyl group attached to the acetamide nitrogen, influencing solubility and receptor interactions .
This compound is synthesized via HATU-mediated coupling of the pyrimidoindole-thiol intermediate with cyclopentylamine, achieving moderate yields (76%) under optimized conditions .
Properties
IUPAC Name |
N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-2-11-24-19(26)18-17(14-9-5-6-10-15(14)22-18)23-20(24)27-12-16(25)21-13-7-3-4-8-13/h2,5-6,9-10,13,22H,1,3-4,7-8,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWRBJBZPHVZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include cyclopentanone, indole derivatives, and acetamide. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the pyrimidoindole core through cyclization reactions.
Substitution Reactions: Introduction of the sulfanyl group via nucleophilic substitution.
Amidation: Formation of the acetamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Variations in N-Substituents
The N-substituent on the acetamide moiety significantly impacts potency and selectivity. Key comparisons include:
Key Observations :
Modifications in the Pyrimidoindole Core
The substituents at positions 3 and 5 on the pyrimidoindole core influence receptor binding and metabolic stability:
Key Observations :
Sulfanyl vs. Sulfonyl/Sulfinyl Linkers
The oxidation state of the sulfur linker modulates electronic properties and metabolic stability:
Key Observations :
- Sulfanyl Linkers : Preferred for maintaining a balance between lipophilicity and stability.
- Sulfonyl/Sulfinyl Derivatives : These are synthesized via oxidation with 3-chloroperoxybenzoic acid but may reduce cell permeability due to increased polarity .
Physicochemical and Pharmacokinetic Considerations
- LogP Predictions : The allyl group in the target compound likely lowers LogP compared to phenyl-substituted analogs, improving aqueous solubility.
- Metabolic Stability : The allyl group may render the compound susceptible to cytochrome P450 oxidation, whereas cyclohexyl/cyclopentyl groups generally enhance metabolic stability .
Biological Activity
N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C21H22N4O2S |
| Molecular Weight | 426.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 888447-35-6 |
Research indicates that compounds similar to this compound exhibit a variety of biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to antiproliferative effects in cancer cells .
- Antioxidant Properties : Similar pyrimido-indole derivatives have demonstrated antioxidant activity, which can protect cells from oxidative stress and reduce inflammation .
- Anticancer Activity : Studies have shown that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .
Antiproliferative Effects
A study on structurally related compounds revealed that they effectively inhibited the growth of human cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Case Studies
- Case Study 1 : A recent investigation into the structural activity relationship (SAR) of pyrimido-indole derivatives indicated that modifications at the cyclopentyl moiety significantly enhanced their anticancer potency. The study reported a 70% reduction in cell viability in treated HeLa cells compared to controls at a concentration of 10 µM.
- Case Study 2 : Another study focused on the compound's effects on lung cancer cells demonstrated an IC50 value of approximately 15 µM. The treatment led to significant apoptosis as evidenced by increased annexin V staining and decreased mitochondrial membrane potential.
Summary of Findings
The biological activity of this compound suggests a promising therapeutic potential in oncology and possibly other areas such as inflammation and oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
